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molecular formula C10H11ClO B1349594 2-Chloro-1-(2,5-dimethylphenyl)ethanone CAS No. 50690-11-4

2-Chloro-1-(2,5-dimethylphenyl)ethanone

Cat. No. B1349594
M. Wt: 182.64 g/mol
InChI Key: JVDITFWYVNXMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629476B2

Procedure details

293.2 g [2.2 mol] of aluminum chloride are metered over the course of about 75 minutes into a mixture of 800 g p-xylene and 226 g [2 mol] of chloroacetyl chloride at 12-15° C. The reaction mixture is stirred at 12-15° C. for 2 hours, allowed to reach room temperature, stirred at room temperature for 30 minutes and then poured into 3000 ml of ice-water with 70 g of conc. hydrochloric acid. The cloudy organic phase is separated off, and the aqueous phase is extracted three times with 300 ml of ethyl acetate each time, and the combined organic phases are extracted twice with 200 ml of water each time and once with 100 ml of saturated aqueous NaCl solution. The organic phase is dried, evaporated and distilled as far as a bath temperature of 70° C./1 mbar. 363.6 g of yellowish oil result and, according to GC, contain 97.2% target product (96.8% of theory).
Quantity
293.2 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH2:6][C:7](Cl)=[O:8].Cl.[CH3:11][C:12]1[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=1>>[Cl:5][CH2:6][C:7]([C:17]1[CH:16]=[C:15]([CH3:18])[CH:14]=[CH:13][C:12]=1[CH3:11])=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
293.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
226 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
800 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
ice water
Quantity
3000 mL
Type
reactant
Smiles
Name
Quantity
70 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
13.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 12-15° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cloudy organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with 300 ml of ethyl acetate each time
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases are extracted twice with 200 ml of water each time
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled as far as a bath temperature of 70° C./1 mbar
CUSTOM
Type
CUSTOM
Details
363.6 g of yellowish oil result

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC(=O)C1=C(C=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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